molecular formula C18H24N2O5S B2784705 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034531-24-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2784705
CAS No.: 2034531-24-1
M. Wt: 380.46
InChI Key: AFTOTUBIMJTAAC-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
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Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels and its implications in therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound, with a focus on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a dioxine moiety, and a tetrahydrothiophene group. These structural elements are significant for its biological activity.

Component Description
Piperidine A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents.
Dioxine A bicyclic structure that enhances lipophilicity and biological interactions.
Tetrahydrothiophene Contributes to metabolic stability and potential bioactivity.

Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in regulating neuronal excitability and cardiac function.

Key Findings:

  • The compound has shown nanomolar potency as a GIRK1/2 activator, with improved metabolic stability compared to traditional urea-based compounds .
  • It was identified through lead optimization efforts aimed at enhancing the activity and stability of GIRK channel modulators .

Biological Activity

The biological activity of this compound has been characterized through various assays:

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on specific enzymes and pathways:

Assay Type Target IC50 Value
PARP1 InhibitionPoly(ADP-ribose) polymerase 10.082 µM
GIRK Channel ActivationGIRK1/2 ChannelsNanomolar range

These findings suggest that the compound could be a promising candidate for further development in therapeutic contexts.

Case Studies

Several case studies have explored the efficacy of similar compounds derived from the same structural family:

  • GIRK Channel Modulation : A study highlighted the potential of ether-based scaffolds similar to our compound in modulating GIRK channels effectively while maintaining metabolic stability .
  • PARP Inhibitors : Research on related compounds showed varying degrees of PARP inhibition, with structural modifications leading to enhanced activity. The introduction of specific functional groups significantly impacted the inhibitory potency against PARP1 .

Scientific Research Applications

Neuropharmacological Applications

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. For instance, derivatives of similar structures have shown promising results in enhancing cognitive function and reducing neuroinflammation .

Anticancer Properties

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that modifications to the tetrahydrothiophene structure can enhance its cytotoxicity against tumor cells, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multi-step chemical reactions that can yield various derivatives with altered biological activities. For example, the introduction of different substituents on the piperidine or dioxine rings can modulate the compound's pharmacokinetic properties and potency .

Case Study 1: MAO Inhibition

A study focusing on the structural analogs of this compound demonstrated significant MAO-B inhibitory activity with IC50 values comparable to established inhibitors like pargyline. The research emphasized the importance of the tetrahydrothiophene group in enhancing binding affinity to the enzyme .

Case Study 2: Anticancer Activity

In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-10-9-24-16)19-13-4-7-20(8-5-13)14-6-11-26(22,23)12-14/h1-3,13-14H,4-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOTUBIMJTAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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